3-(2-Morpholin-4-ylethoxy)aniline molecular weight and formula
3-(2-Morpholin-4-ylethoxy)aniline molecular weight and formula
An In-depth Technical Guide to 3-(2-Morpholin-4-ylethoxy)aniline: Synthesis, Properties, and Applications in Kinase Inhibitor Scaffolding
Abstract
This technical guide provides a comprehensive overview of 3-(2-Morpholin-4-ylethoxy)aniline, a key chemical intermediate in contemporary drug discovery. The document details its fundamental molecular and physicochemical properties. A robust, two-step synthesis protocol is presented, beginning with the etherification of 3-nitrophenol followed by the catalytic reduction of the nitro group. The rationale behind this synthetic strategy is discussed, emphasizing reaction control and yield optimization. Furthermore, this guide explores the compound's primary application as a versatile building block in the development of kinase inhibitors, a critical class of therapeutics in oncology and immunology. Safety protocols and handling procedures are also outlined. This document is intended for researchers, medicinal chemists, and professionals in drug development who require a technical understanding of this valuable scaffold.
Introduction: A Scaffold of Pharmaceutical Significance
In the landscape of medicinal chemistry, certain molecular motifs consistently emerge in successful therapeutic agents due to their favorable influence on pharmacokinetic and pharmacodynamic properties. 3-(2-Morpholin-4-ylethoxy)aniline is a prime example of a molecule that combines two such privileged structures: the aniline ring and the morpholine heterocycle.
-
The Aniline Moiety: As a substituted benzenamine, the aniline core provides a versatile platform for further chemical modification. The amino group is a key synthetic handle, readily participating in amide bond formation, reductive amination, and diazotization reactions, allowing for its elaboration into more complex molecular architectures. It often serves as a crucial hydrogen bond donor or acceptor, enabling potent interactions with biological targets.[1]
-
The Morpholine Moiety: The morpholine ring is frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and fine-tune physicochemical properties.[2] Its tertiary amine provides a basic center, which can be critical for salt formation and bioavailability, while the ether oxygen can act as a hydrogen bond acceptor. This heterocycle is a component of numerous approved drugs, including the antibiotic Linezolid and the anticoagulant Rivaroxaban.
The combination of these two groups via a flexible ethoxy linker makes 3-(2-Morpholin-4-ylethoxy)aniline a compound of significant interest, particularly as an intermediate for creating libraries of potential kinase inhibitors.[3][4] This guide will detail the practical synthesis and utility of this important molecule.
Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is foundational to its application in research and development. The key properties of 3-(2-Morpholin-4-ylethoxy)aniline are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈N₂O₂ | [5] |
| Molecular Weight | 222.29 g/mol | |
| CAS Number | 112677-72-2 | [2][5] |
| Appearance | Yellow to Brown Solid | |
| Purity (Typical) | >95% | [6] |
| Storage Temperature | 2-8 °C | |
| Synonyms | 3-(2-Morpholin-4-yl-ethoxy)-phenylamine, 3-[2-(4-morpholinyl)ethoxy]aniline | [2] |
| InChI Key | KFOWCFUJSYGZMB-UHFFFAOYSA-N |
Synthesis Methodology
The synthesis of 3-(2-Morpholin-4-ylethoxy)aniline is most logically and efficiently achieved through a two-step process. This strategy involves the initial formation of the ether linkage using a nitro-substituted precursor, followed by the reduction of the nitro group to the desired primary amine.
Rationale for the Synthetic Route
The choice to begin with 3-nitrophenol instead of 3-aminophenol is a critical aspect of this synthetic design. The primary amine of 3-aminophenol is nucleophilic and would compete with the hydroxyl group in the etherification step, leading to undesired N-alkylation side products. By using 3-nitrophenol, the nitro group acts as a stable, non-nucleophilic precursor to the amine, ensuring that the alkylation occurs exclusively at the phenolic oxygen. The subsequent reduction of the nitro group is a high-yielding and clean transformation, making this a robust and reliable synthetic pathway.
Synthesis Workflow Diagram
The overall two-step synthesis is depicted in the following workflow diagram.
Caption: A two-step workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 4-(2-(3-Nitrophenoxy)ethyl)morpholine
This step employs a standard Williamson ether synthesis reaction.
-
Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-nitrophenol (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and dimethylformamide (DMF) as the solvent.
-
Addition of Alkylating Agent: Add 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq.) to the stirring mixture. The use of the hydrochloride salt is common; the base (K₂CO₃) will neutralize it in situ.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. The product may precipitate as a solid or can be extracted with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the pure nitro-intermediate.
Step 2: Synthesis of 3-(2-Morpholin-4-ylethoxy)aniline
This step involves the catalytic hydrogenation of the nitro group.
-
Setup: In a hydrogenation vessel, dissolve the intermediate from Step 1, 4-(2-(3-nitrophenoxy)ethyl)morpholine, in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution (typically 5-10% by weight).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir vigorously at room temperature. The reaction is typically exothermic.
-
Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. This can also be checked by TLC for the disappearance of the starting material.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the final product, 3-(2-Morpholin-4-ylethoxy)aniline, which can be further purified if necessary.
Application in Drug Discovery: A Kinase Inhibitor Building Block
The primary value of 3-(2-Morpholin-4-ylethoxy)aniline in drug development lies in its utility as a scaffold for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[4]
The aniline nitrogen of the molecule provides a convenient attachment point to connect to a core heterocyclic scaffold (such as a quinazoline, pyrrolopyrimidine, or indolin-2-one) that binds within the ATP-binding pocket of a target kinase.[1][4] The morpholinoethoxy "tail" then projects out of this pocket, where it can form favorable interactions with the solvent or the surface of the enzyme, often significantly improving the compound's solubility, cell permeability, and overall drug-like properties.
Caption: Role of the title compound as a key intermediate in kinase inhibitor synthesis.
This modular approach is a cornerstone of modern medicinal chemistry. For example, numerous inhibitors of Phosphatidylinositol 3-kinase (PI3K) and Vascular Endothelial Growth Factor Receptor (VEGFR) feature similar morpholine-containing side chains.[3][4] By synthesizing a library of heterocyclic cores and coupling them with 3-(2-Morpholin-4-ylethoxy)aniline, researchers can rapidly generate a diverse set of novel molecules for screening against a panel of kinases to identify new therapeutic leads.
Safety and Handling
As a substituted aniline, 3-(2-Morpholin-4-ylethoxy)aniline requires careful handling in a laboratory setting. Aniline and its derivatives can be toxic and may be absorbed through the skin.[2]
-
Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8 °C.
Conclusion
3-(2-Morpholin-4-ylethoxy)aniline is more than a simple chemical; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. Its synthesis is straightforward and high-yielding, and its structure provides a powerful combination of a versatile synthetic handle (the aniline) and a valuable pharmacokinetic modulator (the morpholinoethoxy group). For research teams focused on the development of novel kinase inhibitors and other targeted therapies, this compound represents a critical intermediate for generating new chemical entities with enhanced drug-like properties.
References
-
National Center for Biotechnology Information. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6484711, 4-(2-Morpholinoethoxy)aniline. Retrieved from [Link]
- Google Patents. (n.d.). CN103360269B - Preparation method of 3-chloro-2-aminophenol.
- Google Patents. (n.d.). US3151112A - Process for the preparation of morpholines.
- Google Patents. (n.d.). US4739051A - Preparation of morpholine.
- Google Patents. (n.d.). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
-
Amerigo Scientific. (n.d.). 3-(2-Morpholin-4-ylethoxy)aniline. Retrieved from [Link]
- Google Patents. (n.d.). CN112939893A - Synthesis method of 4-(4-aminophenyl)-3-morpholinone.
-
Trivedi, P. B., et al. (2014). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Vlahos, C. J., et al. (1994). A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002). The Journal of Biological Chemistry. Retrieved from [Link]
- Yang, T. H., et al. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.
-
Lee, H. Y., et al. (2015). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PLOS ONE. Retrieved from [Link]
-
European Patent Office. (2015). Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154. Retrieved from [Link]
Sources
- 1. Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 112677-72-2: 3-(2-MORPHOLIN-4-YLETHOXY)ANILINE [cymitquimica.com]
- 3. A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 5. 112677-72-2 CAS MSDS (3-(2-MORPHOLIN-4-YLETHOXY)ANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 3-(2-Morpholin-4-ylethoxy)aniline - Amerigo Scientific [amerigoscientific.com]


